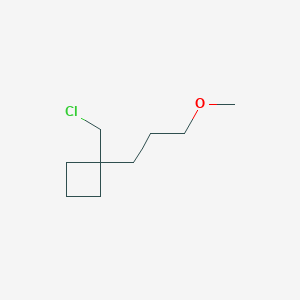

1-(Chloromethyl)-1-(3-methoxypropyl)cyclobutane

Description

Properties

Molecular Formula |

C9H17ClO |

|---|---|

Molecular Weight |

176.68 g/mol |

IUPAC Name |

1-(chloromethyl)-1-(3-methoxypropyl)cyclobutane |

InChI |

InChI=1S/C9H17ClO/c1-11-7-3-6-9(8-10)4-2-5-9/h2-8H2,1H3 |

InChI Key |

NOMGQJAXIGJELY-UHFFFAOYSA-N |

Canonical SMILES |

COCCCC1(CCC1)CCl |

Origin of Product |

United States |

Biological Activity

1-(Chloromethyl)-1-(3-methoxypropyl)cyclobutane is a halogenated organic compound with potential applications in medicinal chemistry due to its unique structural properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a chloromethyl group and a methoxypropyl moiety. The presence of chlorine enhances its reactivity, while the methoxy group may influence its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some cyclobutane derivatives have shown promising results against bacterial strains.

- Anticancer Properties : Certain alkaloids containing cyclobutane structures have demonstrated cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor in specific enzymatic pathways, influencing metabolic processes.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes, leading to inhibition or modulation of their activity.

- Cell Membrane Penetration : The methoxypropyl group may facilitate membrane permeability, allowing the compound to enter cells and exert its effects.

- Formation of Reactive Intermediates : The compound can undergo metabolic transformations that generate reactive species capable of interacting with cellular macromolecules.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activities of cyclobutane derivatives:

- Antimicrobial Studies :

- Anticancer Research :

- Enzyme Inhibition :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

1-(Chloromethyl)-1-cyclopropylcyclobutane

- Molecular Formula : C8H13Cl

- Molecular Weight : 144.64 g/mol .

- Key Differences :

- The cyclopropyl substituent introduces significant ring strain, increasing reactivity in ring-opening reactions compared to the methoxypropyl group.

- Lower molecular weight (144.64 vs. 176.45) due to the absence of oxygen and shorter substituents.

- Applications: Likely used in strained hydrocarbon studies, whereas the target compound’s methoxy group may suit polar solvent-based reactions .

1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane

- Molecular Formula : C10H19Cl

- Molecular Weight : 174.71 g/mol .

- Key Differences: The 3-methylbutyl group (-CH2CH(CH2CH3)2) is purely hydrophobic, lacking the methoxy group’s polarity. Lower boiling point and solubility in non-polar solvents compared to the target compound. Applications: More suited for hydrophobic matrices, whereas the target’s oxygen enables hydrogen bonding in drug delivery systems .

1-Chloro-3-methylcyclobutane

Structural and Functional Analysis

Substituent Effects on Reactivity

- Chloromethyl Group : Acts as a leaving group in nucleophilic substitution (e.g., SN2), similar to chlorides in antibody-drug conjugates (). The target compound’s chloromethyl group could enable covalent bonding in prodrugs .

- Methoxypropyl Group: The ether oxygen enhances solubility in polar solvents (e.g., DMSO, methanol) and may improve bioavailability in pharmaceuticals, as seen in 5-HT4 receptor ligands () .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Polarity |

|---|---|---|---|---|

| 1-(Chloromethyl)-1-(3-methoxypropyl)cyclobutane | C9H17ClO | 176.45 | Chloromethyl, Methoxypropyl | Moderate (ether) |

| 1-(Chloromethyl)-1-cyclopropylcyclobutane | C8H13Cl | 144.64 | Chloromethyl, Cyclopropyl | Low |

| 1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane | C10H19Cl | 174.71 | Chloromethyl, Methylbutyl | Low |

| 1-Chloro-3-methylcyclobutane | C5H9Cl | 104.58 | Chloro, Methyl | Low |

Preparation Methods

Halomethylation of Cyclobutane Derivatives

A common approach to introduce a chloromethyl group on a cyclobutane ring is via halomethylation of a cyclobutane precursor bearing a methyl or hydroxymethyl substituent.

- Starting material: 1-(Hydroxymethyl)-1-(3-methoxypropyl)cyclobutane or 1-methyl-1-(3-methoxypropyl)cyclobutane.

- Reagents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or other chlorinating agents.

- Conditions: Typically carried out under anhydrous conditions, often in solvents like dichloromethane or chloroform, at low temperatures to moderate heating.

This reaction replaces the hydroxyl group with a chlorine atom, yielding the chloromethyl derivative.

Alkylation of Cyclobutane with 3-Methoxypropyl Halides

To introduce the 3-methoxypropyl substituent, alkylation of cyclobutane derivatives can be performed:

- Starting material: 1-(Chloromethyl)cyclobutane or cyclobutane with a suitable leaving group.

- Reagents: 3-Methoxypropyl bromide or chloride.

- Catalysts: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the nucleophilic cyclobutane anion or enolate.

- Conditions: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under inert atmosphere, at temperatures ranging from 0°C to reflux.

This step attaches the 3-methoxypropyl group to the cyclobutane ring.

Ring-Closure and Functional Group Transformation Approaches

According to patent literature on cyclobutane derivatives, ring-closure reactions starting from dihalides and reducing agents in alcohol solvents can be used to prepare cyclobutane intermediates with high purity and yield. Although this patent focuses on 1,1-cyclopropane dimethanol, similar methodology may be adapted for cyclobutane derivatives.

Halogenation Using Triarylphosphite and Bromine

A patented method for preparing (bromomethyl)cyclobutane involves reacting cyclobutylmethanol with bromine and triarylphosphite in highly polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This method achieves high purity and productivity on an industrial scale. By analogy, chlorination could be achieved using appropriate chlorinating agents under similar conditions to obtain chloromethyl derivatives.

Summary Table of Preparation Methods

*Yields and purities are specifically reported only for closely related compounds; direct data for the target compound is unavailable.

Detailed Research Findings and Analysis

The ring-closure reaction of organic dihalides with reducing agents in alcohol solvents under controlled conditions provides a straightforward and high-yield method to access cyclobutane intermediates, as demonstrated by patents on similar cyclopropane systems. This method benefits from simplicity, safety, and high purity products.

The use of triarylphosphite and bromine in polar aprotic solvents to halogenate cyclobutylmethanol to (bromomethyl)cyclobutane is an industrially viable method yielding highly pure products. The high polarity of triarylphosphite increases solubility and reaction efficiency. Temperature control is critical to minimize side reactions such as ring opening.

Alkylation reactions to introduce the 3-methoxypropyl group require strong bases and polar aprotic solvents to generate nucleophilic cyclobutane intermediates. This step is sensitive to reaction conditions to avoid side reactions and ensure regioselectivity.

Direct chlorination of hydroxymethyl groups to chloromethyl groups is a classical transformation in organic synthesis and can be adapted to cyclobutane systems with standard chlorinating agents.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(Chloromethyl)-1-(3-methoxypropyl)cyclobutane, and how can purity be ensured?

Answer:

The synthesis typically involves cyclobutane ring formation followed by functionalization. Key steps include:

- Cyclization : Use of [3-methoxypropyl] Grignard reagents with chlorinated precursors under inert conditions (e.g., THF, −78°C) to form the cyclobutane core .

- Purification : Silica gel column chromatography (eluent: hexane/ethyl acetate gradients) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H NMR (absence of extraneous peaks at δ 1.5–2.5 ppm for cyclobutane protons) .

Advanced: How can stereochemical outcomes in cyclobutane derivatives be controlled during synthesis?

Answer:

Stereochemistry is influenced by reaction kinetics and steric effects:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., chiral chloromethyl precursors) to direct cyclization .

- Stereochemical Confirmation : 1D NOE NMR detects spatial proximity of protons (e.g., trans vs. cis substituents). For example, irradiation of the chloromethyl group (δ 3.8–4.2 ppm) enhances NOE signals in adjacent protons .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

- NMR Spectroscopy : 1H/13C NMR identifies cyclobutane ring protons (δ 1.8–2.2 ppm) and methoxypropyl groups (δ 3.3–3.5 ppm). HSQC correlates C-H bonds .

- Mass Spectrometry : HRMS-ESI confirms molecular ion ([M+H]+ at m/z 190.0865) and fragments (e.g., loss of Cl– at m/z 155.12) .

Advanced: How does the chloromethyl group influence reactivity in substitution reactions?

Answer:

The chloromethyl group is highly electrophilic, enabling:

- Nucleophilic Substitution : Reacts with amines (e.g., piperidine) in DMF at 60°C to form amine derivatives. Monitor via TLC (Rf shift from 0.5 to 0.3) .

- Kinetic Studies : Pseudo-first-order kinetics (k = 0.12 min−1) in SN2 reactions with NaN3 in acetone, quantified by GC-MS .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

- Thermal Stability : Decomposes above 150°C (DSC analysis). Store at −20°C under argon .

- Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents for reactions .

Advanced: How can computational modeling predict biological activity of cyclobutane derivatives?

Answer:

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding to 5-HT4 receptors (ΔG = −9.2 kcal/mol), correlating with in vitro assays .

- MD Simulations : Assess conformational flexibility of the methoxypropyl chain in aqueous environments (GROMACS, 100 ns trajectories) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to volatile chlorinated byproducts .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can metabolic pathways of this compound be studied in vitro?

Answer:

- Liver Microsomes : Incubate with human liver microsomes (1 mg/mL) and NADPH. Analyze metabolites via LC-MS/MS (e.g., hydroxylation at the cyclobutane ring, m/z 206.09) .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition (IC50 < 10 μM suggests high interaction risk) .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Fragment-Based Drug Design : Serves as a rigid scaffold for CNS-targeting molecules (e.g., 5-HT4 receptor ligands) .

- Prodrug Development : Chloromethyl group facilitates attachment of hydrolyzable moieties (e.g., ester prodrugs) .

Advanced: How can contradictions in reactivity data between studies be resolved?

Answer:

- Systematic Replication : Reproduce reactions under identical conditions (solvent, temperature, catalyst) and compare yields via ANOVA (p < 0.05 significance) .

- Advanced Analytics : Use in situ IR to monitor intermediates (e.g., chloromethyl carbocation at 1680 cm−1) and resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.